molecular formula C9H7IN2O2 B1325019 methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 944937-30-8

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B1325019
M. Wt: 302.07 g/mol
InChI Key: ABEUCTPKYMGJPZ-UHFFFAOYSA-N
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Patent
US08435980B2

Procedure details

To a solution of Example 235a (1.04 g, 5.9 mmol) in 12 mL anhydrous DMF was added N-iodosuccinimide (1.46 g, 6.49 mmol) and the solution stirred at room temperature for 16 hours. The solvent was evaporated and the residue suspended in water and filtered. The collected solid was triturated with dichloromethane and the mixture filtered. The dichloromethane filtrate was concentrated to a brown powder that was carried on without purification.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[CH:13]=[CH:12][NH:11][C:8]2=[N:9][CH:10]=1)=[O:4].[I:14]N1C(=O)CCC1=O>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:13]([I:14])=[CH:12][NH:11][C:8]2=[N:9][CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
COC(=O)C=1C=C2C(=NC1)NC=C2
Name
Quantity
1.46 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The collected solid was triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane filtrate was concentrated to a brown powder that
CUSTOM
Type
CUSTOM
Details
was carried on without purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(=O)C=1C=C2C(=NC1)NC=C2I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.